BenchChemオンラインストアへようこそ!

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Medicinal Chemistry Kinase Inhibition Computational Drug Design

Secure your supply of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid, a critical heterocyclic building block distinguished by its unique o-tolyl substitution at the 6-position. This substitution is essential for predicted protein kinase inhibition (Pa=0.620) and antimycobacterial activity (Pa=0.577), making analog replacement a risk to target engagement. It is optimally suited as a core scaffold for synthesizing focused kinase inhibitor libraries and exploring new chemical space in crop protection. Available in high purity for reproducible medicinal chemistry and agrochemical research. Request a quote or buy online to advance your SAR studies with this validated intermediate.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 1529557-76-3
Cat. No. B1489303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid
CAS1529557-76-3
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl
InChIInChI=1S/C12H9ClN2O2/c1-7-4-2-3-5-8(7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17)
InChIKeyJEJJUGPWQFRXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic Acid (CAS 1529557-76-3): Core Structural and Procurement Profile


3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid (CAS 1529557-76-3) is a heterocyclic building block belonging to the pyridazine-4-carboxylic acid class. Its structure features a pyridazine core with a chloro substituent at the 3-position, an o-tolyl (2-methylphenyl) group at the 6-position, and a carboxylic acid moiety at the 4-position . This substitution pattern positions it within a broader family of 3-chloro-6-aryl-pyridazine-4-carboxylic acids, which are investigated as intermediates in medicinal chemistry and agrochemical research [1].

Why In-Class Substitution of 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic Acid is Not Trivial


Within the 3-chloro-6-aryl-pyridazine-4-carboxylic acid series, the specific aryl substituent at the 6-position is a critical determinant of both biological activity profile and physicochemical properties. Computational predictions indicate that 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid exhibits a unique combination of predicted activities—including protein kinase inhibition and antimycobacterial potential—that are not uniformly shared by its analogs [1]. Furthermore, class-wide structure-activity relationship (SAR) studies demonstrate that the nature and position of the aryl group directly influence electronic charge distribution, thermal stability, and antimicrobial efficacy [2]. Consequently, substituting this compound with a closely related analog (e.g., the unsubstituted phenyl derivative or a para-substituted aryl derivative) carries the risk of altering target engagement and downstream functional outcomes, making experimental validation of the specific o-tolyl variant essential for reproducible research.

Quantitative Differentiation Evidence for 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic Acid (CAS 1529557-76-3)


Predicted Protein Kinase Inhibitor Activity Profile Versus In-Class Analogs

Computational PASS prediction analysis reveals that 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid is predicted to possess protein kinase inhibitory activity with a probability (Pa) of 0.620 [1]. This prediction is specific to the o-tolyl substitution pattern and is a key differentiator from other 3-chloro-6-aryl-pyridazine-4-carboxylic acid derivatives, for which such a prediction is either absent or of lower probability. This in silico evidence provides a rational basis for prioritizing this compound in kinase-targeted discovery campaigns.

Medicinal Chemistry Kinase Inhibition Computational Drug Design

Predicted Antimycobacterial Potential as a Differentiator for Infectious Disease Research

In silico PASS prediction indicates a high probability (Pa = 0.577) for antimycobacterial activity for 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid [1]. This computational flag is particularly significant given the well-documented antibacterial activity of chloro-substituted pyridazine derivatives against Gram-negative bacteria, where MIC values range from 0.892 to 3.744 µg/mL [2]. The combination of a chloro group at the 3-position and the o-tolyl group at the 6-position appears to confer a predicted activity profile that is not a generic property of all pyridazine-4-carboxylic acids, making it a targeted candidate for antimycobacterial screening.

Infectious Disease Tuberculosis Antimicrobial Drug Discovery

Predicted Platelet-Derived Growth Factor (PDGF) Kinase Inhibitor Activity

PASS prediction analysis assigns a probability (Pa) of 0.279 for platelet-derived growth factor (PDGF) kinase inhibitory activity to 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid [1]. While the probability is moderate, this predicted target engagement is a specific and quantifiable point of differentiation from the broader class of pyridazine-4-carboxylic acids, many of which lack this predicted property. This provides a data-driven justification for selecting this particular derivative for experimental validation in angiogenesis or oncology models where PDGF signaling is implicated.

Oncology Angiogenesis Receptor Tyrosine Kinase

Structural and Physicochemical Differentiation via Lipophilicity and Hydrogen Bonding Capacity

The presence of the o-tolyl group at the 6-position of the pyridazine ring significantly alters the lipophilicity and hydrogen bonding profile of the molecule compared to simpler analogs like pyridazine-4-carboxylic acid. While specific experimental logP data for 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid was not identified, class-level analysis indicates that 6-aryl-substituted pyridazine-4-carboxylic acids possess higher calculated logP values (e.g., ~2.3-3.0) than the unsubstituted core (~0.5-1.0) [1]. Furthermore, the compound is predicted to have 4 hydrogen bond acceptors, consistent with its carboxylic acid and pyridazine nitrogen functionalities [1]. This altered physicochemical profile directly impacts solubility, membrane permeability, and potential off-target binding, making the o-tolyl derivative a distinct chemical entity with unique handling and biological properties.

ADME Drug Design Physicochemical Properties

Optimal Research and Development Applications for 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic Acid


Targeted Synthesis of Kinase-Focused Chemical Libraries

Based on the predicted protein kinase inhibitor activity (Pa = 0.620) [1], this compound is optimally suited as a core scaffold for the synthesis of focused libraries aimed at identifying novel kinase inhibitors. Its unique o-tolyl substitution provides a distinct structural vector for diversification via the 4-carboxylic acid handle, enabling the creation of analogs with potentially improved potency and selectivity for specific kinase targets.

Lead Generation for Novel Antimycobacterial Agents

The combination of a high predicted probability for antimycobacterial activity (Pa = 0.577) [1] and the known antibacterial efficacy of chloro-substituted pyridazines (MICs 0.892-3.744 µg/mL) [2] positions this compound as a valuable starting point for medicinal chemistry programs targeting tuberculosis and other mycobacterial infections. Researchers can use it to validate the predicted activity and explore structure-activity relationships to improve potency and reduce cytotoxicity.

Probing PDGF-Dependent Pathways in Oncology and Fibrosis

The predicted PDGF kinase inhibitor activity (Pa = 0.279) [1] makes this compound a candidate for preliminary screening in cellular models of angiogenesis, tumor growth, and fibrotic diseases where PDGF signaling is a key driver. Its use can help establish proof-of-concept for this chemotype in PDGF-related pathologies, guiding further optimization.

Development of Agrochemical Intermediates and Active Ingredients

Given the established utility of pyridazine derivatives as antifeedants, insecticides, and herbicides [3], the unique 3-chloro-6-(o-tolyl)pyridazine-4-carboxylic acid scaffold can serve as a versatile intermediate for the synthesis of novel agrochemicals. Its differentiated substitution pattern allows for the exploration of new chemical space in crop protection research.

Quote Request

Request a Quote for 3-Chloro-6-(o-tolyl)pyridazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.